

# Introduction: DMPU-HF, a Modern Reagent for Fluorination Chemistry

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## Compound of Interest

Compound Name: DMPU-HF Reagent

CAS No.: 287966-55-6

Cat. No.: B1446177

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The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, significantly influencing properties such as metabolic stability, lipophilicity, and binding affinity.<sup>[1][2]</sup> However, the direct use of hydrogen fluoride (HF) is fraught with challenges due to its hazardous nature. The development of user-friendly HF-based reagents is therefore of paramount importance. DMPU-HF has emerged as a highly effective and versatile solution, offering a stable, liquid, and less corrosive alternative to anhydrous HF and traditional amine-HF complexes like Olah's reagent (pyridine-HF).<sup>[3]</sup>

DMPU-HF is a complex formed through hydrogen bonding between HF and N,N'-Dimethylpropyleneurea (DMPU).<sup>[3]</sup> Its key advantages lie in its high acidity, which is greater than that of pyridine/HF and triethylamine/HF, and its compatibility with various metal catalysts, as DMPU is a weakly coordinating ligand.<sup>[3][4]</sup> These properties make DMPU-HF an ideal reagent for a range of acid-catalyzed and metal-catalyzed fluorination reactions, often proceeding with high levels of stereocontrol.<sup>[5]</sup> This guide provides detailed application notes and protocols for the stereoselective introduction of fluorine into organic molecules using DMPU-HF.

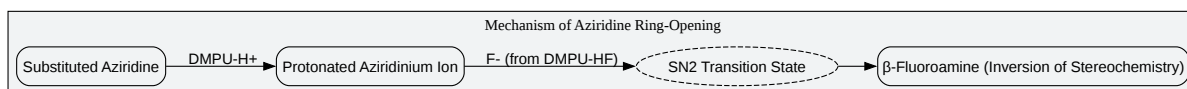
Caption: Key advantages of the **DMPU-HF reagent**.

## Part 1: Stereoselective Ring-Opening of Aziridines

The ring-opening of aziridines with a fluoride source is a powerful method for synthesizing  $\beta$ -fluoroamines, which are valuable building blocks in medicinal chemistry. DMPU-HF has proven to be an excellent reagent for this transformation, facilitating the reaction under mild conditions with high regio- and stereoselectivity.[5]

### Causality of Stereoselectivity

The reaction proceeds via an SN<sub>2</sub>-type mechanism. The high acidity of DMPU-HF protonates the aziridine nitrogen, activating the ring towards nucleophilic attack. The fluoride ion then attacks one of the ring carbons from the backside, leading to inversion of stereochemistry at that center. This inherent stereospecificity of the SN<sub>2</sub> reaction is the foundation of the high stereoselectivity observed.



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Caption: SN<sub>2</sub> mechanism of aziridine ring-opening with DMPU-HF.

### Experimental Protocol: Synthesis of a $\beta$ -Fluoroamine

The following protocol is a representative example of the fluorinative ring-opening of an N-tosyl aziridine.

Materials:

- N-Tosyl-2-phenylaziridine (1.0 equiv)
- DMPU-HF (65 wt% HF) (2.0 equiv)
- Dichloromethane (DCM), anhydrous

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware and magnetic stirrer
- All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

#### Procedure:

- To a solution of N-Tosyl-2-phenylaziridine (0.2 mmol, 1.0 equiv) in anhydrous DCM (2.0 mL) in a plastic vial at room temperature, add DMPU-HF (0.4 mmol, 2.0 equiv) dropwise.
- Stir the reaction mixture at room temperature for 18 hours.
- Upon completion (monitored by TLC or GC-MS), carefully quench the reaction by slowly adding saturated aqueous  $\text{NaHCO}_3$  solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
- Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired  $\beta$ -fluoroamine.

## Substrate Scope and Selectivity

The reaction is applicable to a wide range of substituted aziridines, with excellent yields and stereoselectivity.

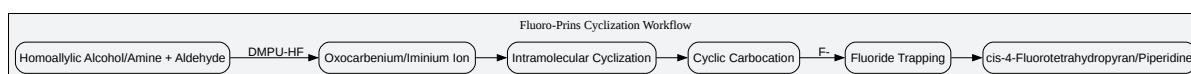
Entry	R <sup>1</sup>	R <sup>2</sup>	Yield (%)	Reference
1	Phenyl	H	95	
2	4-MeO-Ph	H	92	
3	4-Cl-Ph	H	88	
4	n-Hexyl	H	74	
5	-(CH <sub>2</sub> ) <sub>4</sub> -	85		

## Part 2: Diastereoselective Fluoro-Prins Cyclization

The fluoro-Prins cyclization is a powerful cascade reaction for the synthesis of fluorinated heterocycles, such as 4-fluorotetrahydropyrans and 4-fluoropiperidines.[6][7] DMPU-HF is particularly effective for this transformation due to its high acidity, which promotes the key carbocationic intermediates while providing the fluoride nucleophile.[6]

### Mechanistic Rationale for Diastereoselectivity

The reaction is initiated by the DMPU-HF-catalyzed condensation of a homoallylic alcohol or amine with an aldehyde, forming an oxocarbenium or iminium ion intermediate. This is followed by intramolecular cyclization onto the alkene, generating a cyclic carbocation. This carbocation is then trapped by the fluoride ion. The diastereoselectivity is primarily controlled during the cyclization and fluoride trapping steps, often favoring the formation of the cis-isomer where the substituents adopt equatorial positions in a chair-like transition state to minimize steric interactions.[5]



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Caption: Workflow for the fluoro-Prins cyclization.

## Experimental Protocol: Synthesis of a cis-4-Fluorotetrahydropyran

The following protocol describes the synthesis of a substituted 4-fluorotetrahydropyran.[7]

Materials:

- Homoallylic alcohol (1.0 equiv)
- Aldehyde (1.2 equiv)
- DMPU-HF (65 wt% HF) (3.0 equiv)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a plastic vial, dissolve the homoallylic alcohol (0.5 mmol, 1.0 equiv) and the aldehyde (0.6 mmol, 1.2 equiv) in anhydrous DCM (5.0 mL).
- Cool the solution to 0 °C in an ice bath.
- Slowly add DMPU-HF (1.5 mmol, 3.0 equiv) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for the time indicated by reaction monitoring (typically 1-4 hours).
- Carefully quench the reaction with saturated aqueous  $\text{NaHCO}_3$ .
- Extract the aqueous layer with DCM (3 x 15 mL).
- Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography to yield the 4-fluorotetrahydropyran.

## Scope and Diastereoselectivity

DMPU-HF generally affords higher yields and superior cis/trans selectivity compared to other HF reagents.[7]

Entry	Aldehyde	Homoallylic Substrate	Yield (%)	cis/trans Ratio	Reference
1	Benzaldehyde	But-3-en-1-ol	85	>20:1	[7]
2	4-Nitrobenzaldehyde	But-3-en-1-ol	92	>20:1	[7]
3	Isovaleraldehyde	But-3-en-1-ol	78	17:1	[7]
4	Benzaldehyde	Pent-4-en-1-ol	81	>20:1	[7]
5	Benzaldehyde	N-Tosyl-but-3-en-1-amine	89	10:1	[7]

## Part 3: Regioselective Bromofluorination of Alkenes

The addition of bromine and fluorine across a double bond is a valuable transformation for producing versatile fluorinated building blocks. The combination of N-bromosuccinimide (NBS) as a bromine source and DMPU-HF as a fluoride source provides an efficient system for the bromofluorination of alkenes with high regioselectivity.[8][9]

### Mechanistic Basis for Regioselectivity

The reaction is initiated by the electrophilic attack of bromonium ion (generated from NBS in the acidic DMPU-HF medium) on the alkene, forming a cyclic bromonium ion intermediate.[9] The subsequent nucleophilic attack by the fluoride ion occurs at the more substituted carbon of the bromonium ion, following Markovnikov's rule. This ring-opening proceeds with anti-diastereoselectivity, a hallmark of reactions involving cyclic halonium ions.[9]

## Experimental Protocol: Bromofluorination of an Alkene

The following is a general procedure for the bromofluorination of an alkene.[9]

Materials:

- Alkene (1.0 equiv)
- N-bromosuccinimide (NBS) (1.2 equiv)
- DMPU-HF (65 wt% HF) (1.5 equiv)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Dissolve the alkene (1.0 mmol, 1.0 equiv) in DCM (10 mL) in a plastic flask and cool to 0 °C.
- Add NBS (1.2 mmol, 1.2 equiv) to the solution.
- Slowly add DMPU-HF (1.5 mmol, 1.5 equiv) dropwise to the stirred mixture.
- Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
- Quench the reaction by adding saturated aqueous  $\text{Na}_2\text{S}_2\text{O}_3$  (10 mL) followed by saturated aqueous  $\text{NaHCO}_3$  (10 mL).
- Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
- Combine the organic layers, wash with brine, dry over  $\text{MgSO}_4$ , filter, and concentrate.
- Purify the crude product via flash chromatography.

## Substrate Scope and Regioselectivity

This method provides good to excellent yields of bromofluoro compounds with high Markovnikov regioselectivity.[9]

Entry	Alkene	Product	Yield (%)	Regioselectivity	Reference
1	Styrene	1-bromo-2-fluoro-1-phenylethane	85	Markovnikov	[9]
2	1-Octene	1-bromo-2-fluorooctane	78	Markovnikov	[9]
3	Cyclohexene	trans-1-bromo-2-fluorocyclohexane	82	N/A	[9]
4	Indene	trans-2-bromo-1-fluoroindane	90	Markovnikov	[8][9]

## Conclusion

DMPU-HF stands out as a powerful, practical, and versatile reagent for stereoselective fluorination in organic synthesis. Its unique combination of high acidity, stability, and catalyst compatibility enables a wide array of transformations, including the stereospecific ring-opening of aziridines and the highly diastereoselective fluoro-Prins cyclization. The protocols and data presented herein demonstrate the reliability and broad applicability of DMPU-HF, making it an invaluable tool for researchers and professionals in drug development and the broader chemical sciences. The continued exploration of DMPU-HF in asymmetric catalysis and other novel fluorination reactions promises to further expand the toolbox for creating complex, high-value fluorinated molecules.

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